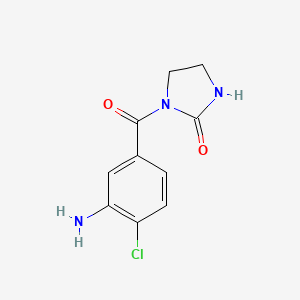

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(3-amino-4-chlorobenzoyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-7-2-1-6(5-8(7)12)9(15)14-4-3-13-10(14)16/h1-2,5H,3-4,12H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJHPVLXUWFEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one typically involves the reaction of 3-amino-4-chlorobenzoic acid with imidazolidin-2-one under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the benzoic acid derivative and the imidazolidin-2-one ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the imidazolidin-2-one ring can be reduced to form corresponding alcohols.

Substitution: The chlorine atom on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the imidazolidin-2-one ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one with structurally related imidazolidin-2-one derivatives, focusing on substituent effects, physicochemical properties, and applications.

Chlorobenzyl/Isoquinoline Derivatives

- Applications: Both compounds exhibit inhibitory activity against SARS-CoV-2 main protease (Mpro), with LC-HRMS data confirming their molecular weights (~372 Da). The dichlorobenzyl group in Compound 5 may improve target binding compared to monosubstituted analogs .

Pyridyl Derivatives

- 1-(2-Pyridyl)imidazolidin-2-one (): Key Features: The pyridyl group acts as a bidentate ligand in copper(II) complexes (e.g., [CuL₂Cl]⁺), coordinating via pyridine nitrogen and carbonyl oxygen. Applications: These complexes show anticancer activity, with IC₅₀ values influenced by substituents like methoxy (-OCH₃) or phenyl groups on the pyridine ring . Contrast: The target compound’s benzoyl group lacks direct metal-coordinating nitrogen, but its amino group could facilitate alternative binding modes in metallodrug design.

Fluorescent and Optical Properties

- 1-(Isoquinolin-3-yl)imidazolidin-2-one (Compound 3e) (): Key Features: Exhibits a high molar extinction coefficient (5083 M⁻¹cm⁻¹) and fluorescence quantum yield (0.479), attributed to extended π-conjugation from the isoquinoline moiety.

Pharmacological Potential

- Anti-Alzheimer’s Agents ():

- Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one):

- Key Features : The trifluoromethyl (-CF₃) and piperidinyl groups enhance blood-brain barrier penetration and acetylcholinesterase inhibition.

- Contrast : The target compound’s simpler benzoyl group may reduce metabolic stability compared to the polycyclic substituents in 18c .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 1420791-66-7, features an imidazolidinone core that is modified with an amino and a chlorobenzoyl group. This unique structure is believed to contribute to its diverse biological activities.

Target Interactions

Research indicates that compounds with similar structures often interact with various targets within biological systems. For instance, the compound may exhibit inhibitory activity against cyclooxygenase enzymes (COX), particularly COX-1, which is involved in inflammatory processes.

Biochemical Pathways

The biological activities associated with this compound include:

- Antioxidant Activity : Compounds with similar scaffolds have shown the ability to scavenge free radicals, thereby reducing oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The compound was tested against human cervix cancer (SISO) and bladder carcinoma (RT-112) cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 2.38 to 3.77 μM .

| Cell Line | IC50 Value (μM) |

|---|---|

| Cervix Cancer (SISO) | 2.38 - 3.77 |

| Bladder Carcinoma | Not specified |

Case Studies

A notable study explored the anticancer properties of imidazolidinones, highlighting their ability to induce apoptosis in various tumor cell lines. The study found that specific structural modifications could enhance their selectivity and potency against cancer cells .

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | IC50 Value (μM) |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Antitumor | Varies |

| 4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide | Antiinflammatory, Anticancer | Varies |

Research Applications

The compound has several applications in both chemistry and biology:

- Drug Development : Its potential as an anticancer agent makes it a candidate for further drug development.

- Biological Studies : It serves as a model compound for studying imidazolidinone derivatives and their mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.